molecular formula C10H9FO5 B13913253 Dimethyl 3-fluoro-4-hydroxyphthalate

Dimethyl 3-fluoro-4-hydroxyphthalate

Cat. No.: B13913253
M. Wt: 228.17 g/mol
InChI Key: LOQGTBBBMDMTDG-UHFFFAOYSA-N
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Description

Dimethyl 3-fluoro-4-hydroxyphthalate is a synthetic organic compound that belongs to the class of fluorinated phthalate esters. It is characterized by a benzene ring substituted with two methyl ester groups at the 1,2-positions, a hydroxyl group, and a fluorine atom. This specific structure makes it a valuable building block in medicinal chemistry and materials science research. Its physicochemical properties can be inferred from related compounds; for instance, the non-fluorinated analog, Dimethyl 4-hydroxyphthalate, has a molecular weight of 210.18 g/mol and a melting point of 110-111°C . The incorporation of a fluorine atom is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and bioavailability. As such, this compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical development and agricultural chemistry. Furthermore, substituted phthalate derivatives are of interest in polymer research and as precursors for functional materials . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

Molecular Formula

C10H9FO5

Molecular Weight

228.17 g/mol

IUPAC Name

dimethyl 3-fluoro-4-hydroxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C10H9FO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,1-2H3

InChI Key

LOQGTBBBMDMTDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Dimethyl 3-fluoro-4-hydroxyphthalate

General Synthetic Strategies

The synthesis of this compound generally involves:

  • Functionalization of a suitably substituted phthalate or related aromatic precursor.
  • Introduction of the fluorine atom at the 3-position.
  • Installation or preservation of the hydroxy group at the 4-position.
  • Esterification to form the dimethyl ester.

Two main approaches are reported in the literature:

  • Direct fluorination of hydroxyphthalate derivatives.
  • Construction of the aromatic ring with fluorine and hydroxy substituents already present, followed by esterification.

Synthesis via Dimethyl Malonate Derivatives and Aromatic Substitution

A representative and well-documented method involves the use of dimethyl malonate derivatives bearing nitro and fluoro substituents, followed by cyclization and functional group transformations.

Preparation of Dimethyl (2-nitrophenyl)malonate Precursors

Starting from 2,4-difluoronitrobenzene, dimethyl malonate is employed to introduce the malonate moiety via nucleophilic aromatic substitution. The reaction proceeds under base-mediated conditions, typically using potassium carbonate in a polar aprotic solvent.

  • The product, dimethyl (2-nitrophenyl)malonate, is isolated as a yellow oil with high yield (up to 99%).
  • Purification is achieved by flash column chromatography on silica gel.
  • Characterization includes ^1H NMR and ^13C NMR confirming substitution patterns.
Cyclization to Form the Phthalate Core

The nitrophenyl malonate derivatives undergo reductive cyclization to form the phthalate ring system:

  • Conditions include heating in N-methylpyrrolidinone (NMP) at 150 °C under argon.
  • The reaction time is approximately 1 hour with vigorous stirring.
  • Microwave irradiation has been reported to improve yields and reduce reaction times.
  • Catalysts such as potassium carbonate and copper iodide have been tested, with varying efficiencies; potassium carbonate alone often suffices.
Hydrolysis and Esterification

Following cyclization:

  • Hydrolysis of silylated intermediates is performed with aqueous acid (e.g., 1 M HCl) at low temperature (0 °C) to preserve sensitive groups.
  • Subsequent esterification with methanol under acidic conditions yields the dimethyl ester.
  • Purification by chromatography yields the target this compound.

Alternative Routes via Diels–Alder Reactions

This compound can also be synthesized via Diels–Alder (DA) cycloaddition reactions involving dienophiles and dienes derived from substituted muconates or coumalates:

  • Dimethyl muconate esters, which contain electron-withdrawing groups, are used as dienophiles.
  • DA reactions proceed under elevated temperatures (e.g., 130–180 °C) in solvents like o-xylene.
  • The DA adducts are then subjected to dehydrogenation or oxidation to introduce aromaticity and the hydroxy group.
  • Ester groups are preserved during these transformations.
  • Catalysts such as silicotungstic acid and Pd/C facilitate esterification and dehydrogenation steps.

Fluorination Techniques

Selective fluorination at the 3-position is achieved by:

  • Using fluorinated nitrobenzene precursors (e.g., 2,4-difluoronitrobenzene) that direct substitution at the desired position.
  • Electrophilic or nucleophilic aromatic substitution methods are applied depending on the starting material.
  • Fluorine introduction is often combined with nitro group reduction and cyclization steps.

Data Tables of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Nucleophilic substitution 2,4-difluoronitrobenzene + dimethyl malonate, K2CO3, DMF 80–100 12–18 h 90–99 High selectivity for substitution
Cyclization NMP, K2CO3, Ar atmosphere 150 1 h 37–76 Microwave irradiation improves yield
Hydrolysis 1 M HCl, 0 °C 2 h - - Preserves hydroxy group
Esterification Methanol, acid catalyst (e.g., p-toluenesulfonic acid) RT to reflux 1–4 h 70–90 Produces dimethyl ester
Diels–Alder reaction Dimethyl muconate + diene, o-xylene 130–180 18 h 75–95 Followed by dehydrogenation to aromatic
Dehydrogenation Pd/C catalyst, KOH, 200 °C 4 h 80–85 Aromatization step

Analysis of Preparation Methods

  • The route via dimethyl malonate derivatives and nitrofluorobenzene precursors is robust, offering good yields and selectivity.
  • Microwave-assisted cyclization enhances reaction efficiency and reduces impurities.
  • The Diels–Alder approach is versatile, allowing for the introduction of multiple substituents and providing access to various aromatic esters.
  • Fluorine incorporation is best achieved early in the synthetic sequence to avoid complications in later steps.
  • Purification by flash chromatography is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-fluoro-4-hydroxyphthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 3-fluoro-4-hydroxyphthalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 3-fluoro-4-hydroxyphthalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

However, general comparisons can be inferred from structurally similar molecules:

Compound Substituents Key Properties/Applications Reference
Dimethyl phthalate No fluorine or hydroxyl Plasticizer, low toxicity, high volatility
Methyl 4-hydroxybenzoate Hydroxyl group Preservative (paraben), antimicrobial N/A
Difluorinated phthalates Fluorine substituents Enhanced thermal stability, niche use in coatings

Hypothetical Comparative Analysis

The hydroxyl group could enable hydrogen bonding, distinguishing it from non-hydroxylated fluorinated esters.

Biological Activity :

  • Unlike dimethyl fumarate (DMF) in , which modulates Nrf2 pathways for neuroprotection, the hydroxyl group in Dimethyl 3-fluoro-4-hydroxyphthalate might confer antioxidant or enzyme-inhibitory properties.

Industrial Applications: Fluorinated phthalates (e.g., diheptyl phthalate in ) are used as specialty plasticizers, but the hydroxyl group in this compound might limit compatibility with non-polar polymers.

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